![molecular formula C17H16N2O4S2 B2545965 4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886935-79-1](/img/structure/B2545965.png)
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethylsulfonyl group can be introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated benzothiazole derivative with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide serves as a versatile building block for the synthesis of more complex molecules. It is utilized in various organic transformations due to its functional groups, which can undergo reactions such as oxidation and substitution.
Biology
The compound has been investigated for its potential biological activities, notably:
- Anticancer Properties : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
- Anti-inflammatory Effects : The compound has shown promise in reducing levels of inflammatory cytokines, such as IL-6 and TNF-α, in macrophage models .
Medicine
In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate or lead compound for drug development. Its unique structure allows it to interact with various molecular targets, modulating their activity through binding interactions.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Anti-inflammatory Studies
In vitro experiments showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Molecular Targets: It targets specific proteins and receptors involved in cell growth and apoptosis, leading to the inhibition of cancer cell growth.
Pathways Involved: The compound affects pathways such as the MAPK/ERK pathway, which is involved in cell division and survival.
Comparison with Similar Compounds
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives:
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound also exhibits unique electronic properties and has been studied for its potential use in optoelectronic devices.
Bis(2-(benzo[d]thiazol-2-yl)-5-fluorophenolate)beryllium: This beryllium complex has been synthesized for use in phosphorescent organic light-emitting diodes (PhOLEDs).
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have shown potential as anti-mycobacterial agents and have been studied for their biological activities.
Biological Activity
4-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of the Benzothiazole Ring : This can be synthesized by reacting appropriate amines with thioketones or through cyclization methods.
- Formation of the Benzamide Moiety : The benzamide structure is formed by acylation reactions involving the benzothiazole derivative and an appropriate acid chloride.
Antiproliferative Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies report that benzothiazole derivatives demonstrate considerable activity against Gram-positive bacteria and fungi. For instance, compounds with methoxy substitutions have shown zones of inhibition greater than standard antibiotics in disc diffusion assays against pathogens like E. faecalis and Candida albicans .
Antioxidative Activity
Antioxidative properties are critical in mitigating oxidative stress-related diseases. The compound's structural features suggest potential antioxidative activity, which has been confirmed through various assays demonstrating improved performance compared to standard antioxidants like BHT .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives may inhibit enzymes involved in cancer proliferation and survival.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, these compounds may enhance oxidative stress in cancer cells while protecting normal cells .
Case Studies
Study | Cell Line/Pathogen | Activity | IC50/MIC |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | Antiproliferative | IC50 = 3.1 µM |
Study 2 | E. faecalis (bacteria) | Antibacterial | MIC = 8 µM |
Study 3 | C. albicans (fungus) | Antifungal | MIC = 16 µM |
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-25(21,22)12-9-7-11(8-10-12)16(20)19-17-18-15-13(23-2)5-4-6-14(15)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRUHWZDUHBNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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